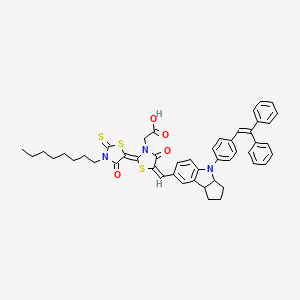
rac D-205 Dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac D-205 Dye: is a synthetic dye known for its vibrant color and unique chemical properties. It is widely used in various scientific research applications due to its stability and reactivity. The molecular formula of this compound is C48H47N3O4S3, and it has a molecular weight of 826.1 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac D-205 Dye involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Various functional groups, such as thiazolidine and indoline, are introduced through nucleophilic substitution and cyclization reactions.
Final Assembly: The final dye molecule is assembled through a series of coupling reactions, resulting in the formation of the complete this compound structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: rac D-205 Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation states, which can alter its color and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, which may have different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
rac D-205 Dye has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological samples for microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the manufacturing of textiles, plastics, and other materials for coloration purposes.
Mécanisme D'action
The mechanism of action of rac D-205 Dye involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can lead to changes in the target’s structure and function, which can be detected through various analytical techniques .
Comparaison Avec Des Composés Similaires
rac D-205 Dye is unique due to its specific chemical structure and properties. Similar compounds include:
Indoline Dyes: These dyes have similar core structures but differ in their functional groups and reactivity.
Thiazolidine Dyes: These dyes share the thiazolidine ring but have different substituents.
Anthraquinone Dyes: These dyes are structurally different but have similar applications in coloration and staining.
This compound stands out due to its stability, vibrant color, and versatility in various applications, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
1093486-14-6 |
|---|---|
Formule moléculaire |
C48H47N3O4S3 |
Poids moléculaire |
826.1 g/mol |
Nom IUPAC |
2-[(2E,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C48H47N3O4S3/c1-2-3-4-5-6-13-27-49-46(55)44(58-48(49)56)47-50(31-43(52)53)45(54)42(57-47)30-33-23-26-41-39(29-33)37-19-14-20-40(37)51(41)36-24-21-32(22-25-36)28-38(34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-18,21-26,28-30,37,40H,2-6,13-14,19-20,27,31H2,1H3,(H,52,53)/b42-30+,47-44+/t37-,40-/m1/s1 |
Clé InChI |
WZGXSNHXTGGEGJ-XPXSWUFESA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
SMILES isomérique |
CCCCCCCCN1C(=O)/C(=C\2/N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S |
SMILES canonique |
CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Synonymes |
(2E,5E)-rel-5-[[(3aR,8bR)-4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-octyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















